

Methyl 2,3-difluorobenzoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Methyl 2,3-difluorobenzoate

Cat. No.: B095583

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CAS Number: 18355-74-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **Methyl 2,3-difluorobenzoate**. This fluorinated aromatic ester is a valuable building block in medicinal chemistry and materials science, noted for its role in the synthesis of advanced pharmaceutical intermediates.

Core Chemical and Physical Data

Methyl 2,3-difluorobenzoate is a clear, colorless liquid at room temperature. Its key properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	18355-74-3	[1]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1]
Molecular Weight	172.13 g/mol	[1]
Boiling Point	214.8 ± 30.0 °C (Predicted)	[1]
Density	1.268 ± 0.06 g/cm ³ (Predicted)	[2]
Solubility	Very slightly soluble (0.5 g/L) at 25 °C (Calculated)	[2]
Physical Form	Liquid	[3]
Color	Clear, colourless	[3]

Synthesis and Experimental Protocols

The primary route for the synthesis of **Methyl 2,3-difluorobenzoate** is the Fischer esterification of 2,3-difluorobenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid. This reaction is a well-established and efficient method for producing benzoate esters.

Representative Experimental Protocol: Fischer Esterification

This protocol is a representative example of the Fischer esterification process and can be adapted for the synthesis of **Methyl 2,3-difluorobenzoate**.

Materials:

- 2,3-difluorobenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- Dichloromethane

- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a round-bottomed flask, combine 2,3-difluorobenzoic acid and an excess of methanol. To this mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid while stirring.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Extraction:** After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel containing water. Extract the aqueous layer with dichloromethane.
- **Washing:** Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any unreacted acid, followed by water, and finally with a saturated sodium chloride solution.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.
- **Purification:** The crude **Methyl 2,3-difluorobenzoate** can be further purified by distillation to yield the final product.

Applications in Drug Discovery

Methyl 2,3-difluorobenzoate is a key intermediate in the synthesis of complex organic molecules for pharmaceutical applications. A notable use is in the preparation of Tricyclic Carboxamides, which have been investigated as Hepatitis B core protein modulators[1][3]. The fluorine atoms on the benzene ring can enhance the metabolic stability and binding affinity of the final drug candidates.

Spectroscopic Data (Predicted)

While experimental spectra for **Methyl 2,3-difluorobenzoate** are not readily available, the expected spectroscopic characteristics can be predicted based on the analysis of analogous compounds such as methyl benzoate and other fluorinated derivatives.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-OCH₃) at approximately 3.9 ppm. The aromatic region will display complex multiplets for the three aromatic protons, influenced by fluorine-proton coupling.
- ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the methyl carbon at around 52 ppm and a carbonyl carbon signal in the range of 164-167 ppm. The aromatic carbons will appear in the region of 110-150 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents.
- IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H stretches of the methyl group will be just below 3000 cm⁻¹. The C-F stretching vibrations will likely appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 172. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 141, and the loss of the carbomethoxy group (-COOCH₃) resulting in a fragment at m/z = 113.

Safety Information

Methyl 2,3-difluorobenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

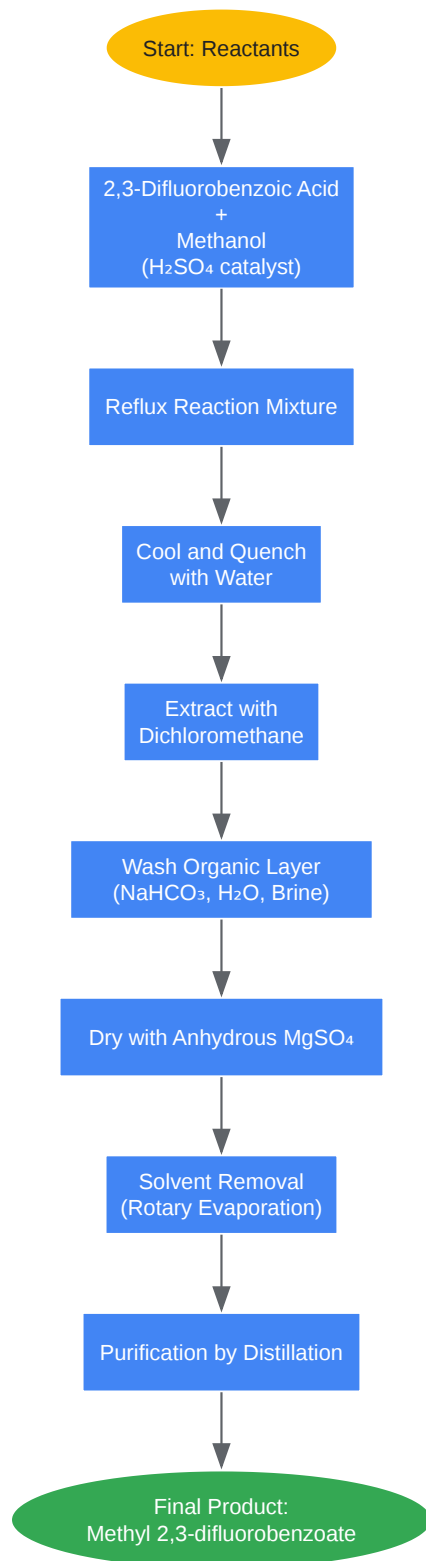
Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical.

Visualizing the Synthesis

The following diagrams illustrate the chemical structure of **Methyl 2,3-difluorobenzoate** and the workflow for its synthesis via Fischer esterification.

Caption: Chemical structure of **Methyl 2,3-difluorobenzoate**.

Fischer Esterification Workflow



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Caption: Synthesis workflow for **Methyl 2,3-difluorobenzoate**.

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References

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